REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([Cl:8])[CH:7]=1.C([O-])([O-])=O.[Cs+].[Cs+].[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[Cl:1][C:2]1[CH:3]=[C:4]([O:9][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:1.2.3|
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Name
|
|
Quantity
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3 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C=C(C1)Cl)O
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Name
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Cs2CO3
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Quantity
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12 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Cs+].[Cs+]
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Name
|
|
Quantity
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3.46 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Br
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Control Type
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UNSPECIFIED
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Setpoint
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45 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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in dry
|
Type
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CUSTOM
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Details
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degassed DMF (150 mL)
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Type
|
CUSTOM
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Details
|
the solvent was removed under reduced pressure
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Type
|
CUSTOM
|
Details
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The residue was partitioned between saturated aqueous NaHCO3 (75 mL) and CH2Cl2 (100 mL)
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted further with CH2Cl2 (25 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with hexane—2% EtOAc
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |